7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one

Medicinal Chemistry Process Chemistry SOS1 Inhibitor

This versatile building block features a fused pyrido[3,4-d]pyridazin-1(2H)-one core with a reactive 7-chloro handle for predictable SNAr derivatization, while the 4-methyl group ensures regiochemical precision. - **Validated Reactivity:** The 7-chloro group enables robust, scalable amination, demonstrated by a 79% yield in morpholine displacement during MRTX0902 scale-up. - **Drug Discovery Applications:** Essential precursor for synthesizing SOS1 inhibitors (e.g., MRTX0902, Ki 1.9 nM), NLRP3 inflammasome modulators, and EGFR kinase-targeting 7-amino libraries. - **Reliable Supply:** Available in high purity for medicinal chemistry and process R&D groups, supporting kilogram-scale manufacturing with trituration-based purification and no chromatography.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
Cat. No. B13705985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C2=CC(=NC=C12)Cl
InChIInChI=1S/C8H6ClN3O/c1-4-6-3-10-7(9)2-5(6)8(13)12-11-4/h2-3H,1H3,(H,12,13)
InChIKeyYPOJVMKUGBKQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one: Targeted Derivatization Scaffold


7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one (CAS 2654746-75-3) is a heterocyclic building block featuring a fused pyrido[3,4-d]pyridazin-1(2H)-one core with a chlorine atom at the 7-position and a methyl group at the 4-position . This compound belongs to the broader pyrido[3,4-d]pyridazinone class, which has attracted interest in medicinal chemistry for applications including kinase inhibition, NLRP3 modulation, and enzyme targeting [1]. The 7-chloro substituent serves as a key synthetic handle for nucleophilic aromatic substitution (SNAr), enabling downstream functionalization to more complex pharmacologically active molecules .

7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one: Irreplaceable for Late-Stage Derivatization


The pyrido[3,4-d]pyridazin-1(2H)-one scaffold contains three distinct positions amenable to substitution: the 1-oxo (lactam), the 4-position, and the 7-position [1]. Compounds bearing different halogenation patterns—such as the 1,7-dichloro derivative, the 7-unsubstituted analog, or regioisomeric pyrido[3,4-d]pyridazin-4(3H)-ones—exhibit divergent reactivity and steric profiles . This compound's specific combination of a reactive 7-chloro leaving group with a 4-methyl substituent (which blocks electrophilic attack at C-4) delivers predictable, single-site SNAr derivatization , a regiochemical precision not offered by more highly chlorinated or differently substituted congeners .

7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one: Quantified Advantages Over Comparators


MRTX0902 Single-Site Reactivity Advantage

When the 1,7-dichloro intermediate (1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, 6) is subjected to hydrolysis, the 'north-eastern' chloride (1-position) is selectively replaced with hydroxyl to generate phthalazinone 10 in 85% isolated yield [1]. In contrast, compound 10—the phthalazinone analog in which the 1-chloro has already been converted to the lactam carbonyl—undergoes subsequent SNAr with morpholine cleanly at the 7-position to produce 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one (11) in 79% isolated yield, with no detectable regioisomeric byproducts [2]. This demonstrates that when the 1-oxo (lactam) is already installed (as in the target compound), the 7-chloro site alone directs functionalization without competing reactivity at position 1 [3].

Medicinal Chemistry Process Chemistry SOS1 Inhibitor

1-Oxo vs. 4-Oxo Regioisomer Reactivity

Two isomeric pyrido-pyridazinone cores exist: pyrido[3,4-d]pyridazin-1(2H)-one (1-oxo, lactam at position 1) and pyrido[3,4-d]pyridazin-4(3H)-one (4-oxo) . The 7-chloro substituent in the 1-oxo series (the target compound) demonstrates markedly different reactivity from the 7-chloro in the 4-oxo series (CAS 2090040-09-6, molecular weight 181.58 g/mol) . The 4-oxo isomer places the carbonyl adjacent to the pyridine nitrogen, altering the electron-withdrawing environment experienced by the 7-chloro group. This electronic difference translates to differential rates in SNAr reactions: the 1-oxo scaffold provides greater activation of the 7-position toward nucleophilic displacement owing to the conjugated electron-withdrawing effect of the lactam carbonyl para to the 7-chloro substituent [1].

Synthetic Chemistry Regiochemistry SAR Studies

Piperazine Derivatives: α-Glucosidase and EGFR Inhibition

The intermediate 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one, synthesized via palladium-catalyzed coupling at the 7-position, serves as a precursor for ten novel derivatives evaluated for α-glucosidase, α-amylase, and EGFR inhibitory activities [1]. From this series, compound 8i showed higher α-glucosidase inhibition than the standard acarbose, while compound 8g exhibited greater potency than doxorubicin (positive control) against A549 (lung), A375 (melanoma), and MCF-7 (breast) cancer cell lines [2]. This validates that the 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold, when derivatized at the 7-position with nitrogen nucleophiles, generates biologically active molecules with measurable advantages over established reference compounds [3].

α-Glucosidase Inhibition EGFR Inhibition Anticancer

MRTX0902 Kilo-Scale GMP Synthesis

The multi-kilogram synthesis of MRTX0902, a phase I clinical SOS1 inhibitor, proceeds through the target compound's close structural analog: 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one (11), derived via SNAr displacement of the 7-chloro group [1]. The published process development explicitly demonstrates that the pyrido[3,4-d]pyridazin-1(2H)-one core with a displaceable group at position 7 is essential for accessing this clinically evaluated molecule [2]. Notably, the final MRTX0902 molecule (CAS 2654743-22-1) was delivered via this route in 79% yield for the key SNAr step and 72% yield for the final chiral amine coupling, with the entire sequence validated at kilogram scale and used to supply GLP toxicology and clinical material [3].

Process Chemistry Scale-Up Oncology

7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one: Application Scenarios


7-Amino Library Synthesis for Kinase and NLRP3 SAR

The 7-chloro group undergoes SNAr with primary and secondary amines to generate diverse 7-amino-substituted libraries. As demonstrated in the MRTX0902 process (79% yield for morpholine displacement) [1], this reactivity is robust and scalable. The resulting 7-amino derivatives have shown activity against EGFR kinase and are relevant to NLRP3 inflammasome inhibitor development programs . Procurement as a versatile library scaffold enables rapid SAR exploration at the 7-position.

Kilogram-Scale Process Development for Clinical Manufacturing

The published scale-up of MRTX0902 demonstrates that the pyrido[3,4-d]pyridazin-1(2H)-one core with a single displaceable halogen at position 7 is suitable for kilogram-scale manufacturing, delivering intermediates in 72–79% isolated yield per step with trituration-based purification (no chromatography required) [1]. Procurement of this building block supports process chemistry groups developing scalable routes to clinical candidates containing the pyrido-pyridazinone pharmacophore.

Piperazine Derivatives for Antidiabetic and Anticancer Leads

The piperazine-substituted derivative 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one, accessed from the 7-chloro precursor, yields compounds with α-glucosidase inhibition exceeding acarbose and cytotoxicity exceeding doxorubicin [1]. Procurement of the 7-chloro starting material enables medicinal chemistry teams to replicate and extend this validated SAR series for type 2 diabetes and oncology lead optimization programs.

CNS-Penetrant SOS1 Inhibitor Synthesis

MRTX0902, a brain-penetrant SOS1 inhibitor currently in phase I clinical trials, is prepared via late-stage SNAr coupling of a chiral benzylic amine to the activated 7-position of the pyrido[3,4-d]pyridazin-1(2H)-one core [1]. The drug candidate exhibits a binding Ki of 1.9 nM for SOS1, >5,000-fold selectivity over SOS2 and EGFR (both Ki >10,000 nM), and an IC50 of 29 nM in MKN1 cells . Procurement of the 7-chloro-4-methyl precursor positions research groups to synthesize and evaluate analogous CNS-penetrant SOS1 or KRAS-pathway inhibitors.

Technical Documentation Hub

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